molecular formula C16H24N6O2S B2885785 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide CAS No. 2320821-80-3

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide

Cat. No.: B2885785
CAS No.: 2320821-80-3
M. Wt: 364.47
InChI Key: OOXUKYSTSNUEBZ-UHFFFAOYSA-N
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Description

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide (CAS 2320821-80-3) is a chemical research compound with a molecular formula of C16H24N6O2S and a molecular weight of 364.47 g/mol . This proprietary small molecule features a complex structure that incorporates a 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine core linked to a N,2-dimethylpropane-1-sulfonamide group via an azetidine ring . Its structural profile suggests potential as a valuable tool in early-stage drug discovery research, particularly for investigating enzyme inhibition and cellular signaling pathways. The compound is offered with high purity for non-human research applications and is strictly intended for use in laboratory settings. Available in various quantities to suit research needs . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-11(2)10-25(23,24)20(3)13-8-21(9-13)15-7-6-14-17-18-16(12-4-5-12)22(14)19-15/h6-7,11-13H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXUKYSTSNUEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allow them to make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways. For example, they may inhibit enzymes involved in inflammation and pain, disrupt microbial metabolic pathways, or interfere with viral replication processes.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.

Action Environment

Factors such as temperature have been found to influence the synthesis of similar compounds. This suggests that environmental conditions may also affect the action and stability of the compound.

Biological Activity

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Triazolo and Pyridazine Moieties : These heterocycles are known for their diverse biological activities.
  • Azetidine Ring : This four-membered ring contributes to the compound's pharmacological properties.
  • Sulfonamide Group : Known for its antibacterial properties, this group enhances the compound's therapeutic potential.

The molecular formula is C15H20N6O2SC_{15}H_{20}N_6O_2S, with a molecular weight of approximately 356.43 g/mol.

Preliminary studies indicate that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression.
  • Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways that affect cell growth and apoptosis.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)1.06 ± 0.16
Compound BMCF-7 (Breast)1.23 ± 0.18
Compound CHeLa (Cervical)2.73 ± 0.33

These values indicate a promising anticancer activity that warrants further investigation.

Antimicrobial Activity

The sulfonamide component suggests potential antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains. The mechanism likely involves inhibition of bacterial folate synthesis pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of triazolo-pyridazine derivatives against several cancer cell lines using the MTT assay. Results indicated significant activity with IC50 values below 5 µM for several derivatives .
  • DPP-IV Inhibition : Another study highlighted the potential of related compounds as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are important in diabetes management . The compound E3024 showed competitive inhibition with IC50 values around 100 nM.
  • Structure-Activity Relationship (SAR) : Research into the SAR of triazolo-pyridazine derivatives has revealed that modifications to the triazole and pyridazine rings significantly influence biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to two analogs with overlapping structural motifs:

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,2-trimethylcyclopropane-1-carboxamide ()

  • Structural Differences :
    • Cyclobutyl vs. cyclopropyl substituent on the triazolo[4,3-b]pyridazine ring.
    • Carboxamide (cyclopropane-1-carboxamide) vs. sulfonamide group.
  • Molecular Properties :
    • Molecular Formula: C₁₉H₂₆N₆O
    • Molecular Weight: 354.4 g/mol
  • Carboxamides generally exhibit lower acidity than sulfonamides, which could influence solubility and intermolecular interactions.

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide ()

  • Structural Differences :
    • Incorporation of a pyrazole ring with isopropyl and methyl groups in the sulfonamide moiety.
    • Additional methyl groups at positions 3 and 5 of the pyrazole.
  • Molecular Properties :
    • Molecular Formula: C₂₀H₂₈N₈O₂S
    • Molecular Weight: 444.6 g/mol
  • Implications :
    • The pyrazole-sulfonamide system may enhance π-π stacking interactions with aromatic residues in target proteins.
    • Higher molecular weight (444.6 vs. ~400 g/mol for the target compound) could reduce bioavailability.

Data Table: Key Properties of Compared Compounds

Property Target Compound (Estimated*) Cyclobutyl Carboxamide Analog Pyrazole-Sulfonamide Analog
Molecular Formula ~C₁₇H₂₄N₆O₂S C₁₉H₂₆N₆O C₂₀H₂₈N₈O₂S
Molecular Weight (g/mol) ~400 354.4 444.6
Core Substituent Cyclopropyl Cyclobutyl Cyclopropyl
Functional Group Sulfonamide Carboxamide Pyrazole-sulfonamide
Key Structural Features Azetidine, dimethylpropane-sulfonamide Azetidine, trimethylcyclopropane-carboxamide Azetidine, isopropyl-pyrazole-sulfonamide

*Note: Exact data for the target compound are unavailable in the provided evidence; values are inferred from structural analogs.

Research Findings and Implications

Steric Effects : The cyclopropyl group in the target compound likely provides a balance between steric bulk and metabolic stability compared to the cyclobutyl analog.

Molecular Weight : The pyrazole analog’s higher molecular weight (444.6 g/mol) exceeds the typical threshold for optimal oral bioavailability (~500 g/mol), suggesting the target compound (~400 g/mol) may have superior pharmacokinetics.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?

Answer:
The synthesis involves multi-step reactions, including:

  • Triazolopyridazine Core Formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors under controlled temperature (80–120°C) and anhydrous conditions .
  • Azetidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the azetidine moiety .
  • Sulfonamide Functionalization : Reaction with sulfonyl chlorides in dichloromethane or THF at 0–25°C .

Intermediates are characterized via:

  • NMR Spectroscopy : To confirm regiochemistry and functional group integration (e.g., distinguishing cyclopropyl protons at δ 0.8–1.2 ppm) .
  • HPLC-MS : For purity assessment (>95%) and molecular weight verification .

Basic: How is the molecular structure and purity of the compound validated?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₂₅N₇O₂S) and detects isotopic patterns .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the triazolopyridazine and azetidine regions .
  • Elemental Analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

Advanced: How can reaction yields be optimized during sulfonamide coupling?

Answer:

  • Solvent Screening : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the azetidine amine .
  • Catalyst Optimization : Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling, reducing side-product formation .
  • Temperature Gradients : Stepwise heating (25°C → 60°C) to balance reaction rate and byproduct suppression .

Advanced: What methodologies elucidate the compound’s mechanism of action against biological targets?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) under physiological pH .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to recombinant proteins .
  • Mutagenesis Studies : Identify critical residues in target enzymes via alanine scanning .

Basic: How is compound stability evaluated under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .
  • HPLC Monitoring : Track degradation products (e.g., sulfonic acid derivatives) over 14 days .

Advanced: How to address contradictions in reported biological activity data?

Answer:

  • Orthogonal Assays : Validate target engagement using both biochemical (e.g., ELISA) and cellular (e.g., luciferase reporter) assays .
  • Batch Reprodubility Analysis : Compare activity across independently synthesized batches to rule out impurity effects .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., triazolopyridazines with cyclobutyl substituents) .

Advanced: What strategies improve pharmacokinetic properties of the scaffold?

Answer:

  • Prodrug Derivatization : Introduce ester or carbonate groups at the sulfonamide nitrogen to enhance solubility .
  • In Vitro ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
  • Halogen Scanning : Replace cyclopropyl with fluorinated groups to modulate logP and plasma protein binding .

Basic: How is target engagement validated in cellular models?

Answer:

  • Cytotoxicity Assays : Use MTT or CellTiter-Glo® to rule off-target effects at IC₅₀ concentrations .
  • Western Blotting : Detect downstream phosphorylation/cleavage of biomarkers (e.g., PARP for apoptosis) .
  • CRISPR Knockout Models : Confirm activity loss in target gene-deficient cell lines .

Advanced: How is regioselectivity ensured during triazole ring formation?

Answer:

  • Kinetic Control : Lower reaction temperatures (0–10°C) favor the [1,2,4]triazolo[4,3-b]pyridazine isomer over [1,5-a] derivatives .
  • Computational Modeling : DFT calculations predict thermodynamic stability of regioisomers .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation via NMR .

Advanced: How are degradation pathways analyzed under stress conditions?

Answer:

  • LC-MS/MS : Identify major degradation products (e.g., hydrolyzed sulfonamide or oxidized triazole) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and compare to room-temperature controls .
  • pH-Rate Profiling : Determine degradation kinetics in buffers (pH 1–13) to identify labile functional groups .

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